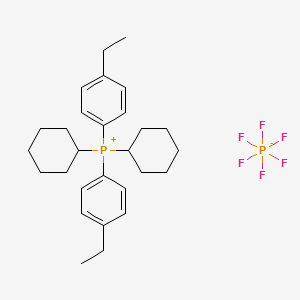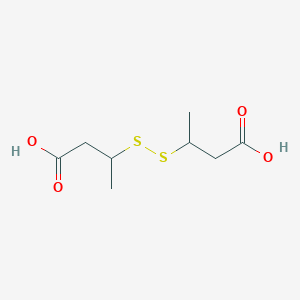
3,3'-Disulfanediyldibutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Disulfanediyldibutanoic acid, also known as 4,4’-dithiodibutyric acid, is an organic compound with the molecular formula C8H14O4S2. It is characterized by the presence of two carboxylic acid groups and a disulfide bond, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Disulfanediyldibutanoic acid typically involves the reaction of DL-homocysteine with gamma-thiobutyrolactone in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature under an argon atmosphere for 60 hours. After the addition of hydrogen peroxide, a white precipitate forms, which is then filtered and dried to yield the desired product .
Industrial Production Methods: Industrial production methods for 3,3’-Disulfanediyldibutanoic acid are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Disulfanediyldibutanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Alcohols or amines in the presence of catalysts or activating agents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or amides.
Scientific Research Applications
3,3’-Disulfanediyldibutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in redox biology due to its disulfide bond.
Medicine: Explored for its potential therapeutic applications, particularly in the modulation of redox states in biological systems.
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediyldibutanoic acid primarily involves its disulfide bond, which can undergo redox reactions. This property allows it to interact with various molecular targets and pathways, particularly those involved in redox biology. For example, in lithium-sulfur batteries, it facilitates the conversion of long-chain polysulfides to lithium disulfide and lithium sulfide, thereby enhancing battery performance .
Comparison with Similar Compounds
- 4,4’-Dithiodibutyric acid
- 3-Carboxypropyl disulfide
- 4-3-Carboxypropyl disulfanyl butanoic acid
Comparison: 3,3’-Disulfanediyldibutanoic acid is unique due to its specific molecular structure, which includes two carboxylic acid groups and a disulfide bond. This combination allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
Properties
Molecular Formula |
C8H14O4S2 |
|---|---|
Molecular Weight |
238.3 g/mol |
IUPAC Name |
3-(1-carboxypropan-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C8H14O4S2/c1-5(3-7(9)10)13-14-6(2)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
JCORDFBSOCALKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)SSC(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


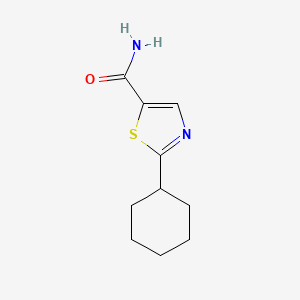
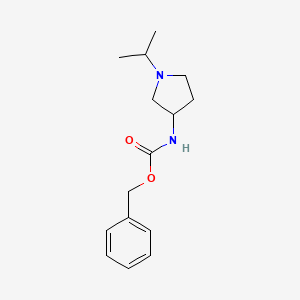
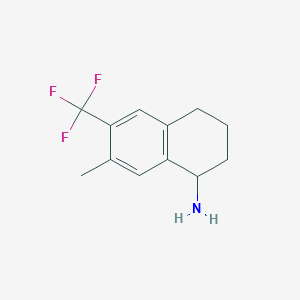
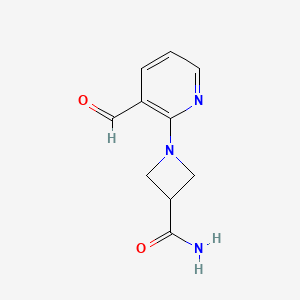
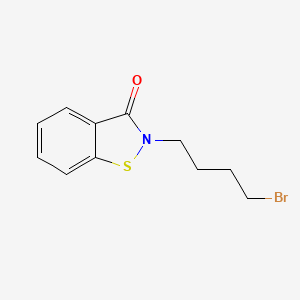


![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
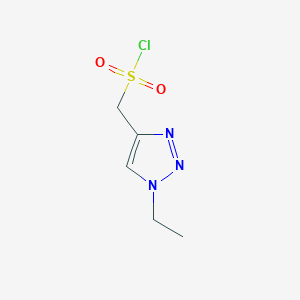

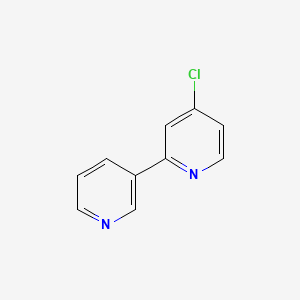
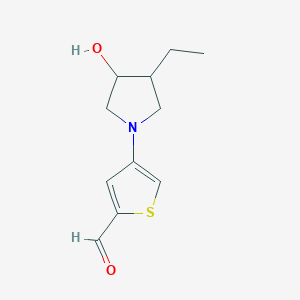
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
